Cyclopropyl phenyl ketone is not typically found naturally. It is synthesized in laboratories for research purposes [].
Significance
This compound serves as a valuable building block for the synthesis of more complex organic molecules, particularly those containing a cyclopropyl ring and a phenyl group [].
Molecular Structure Analysis
Cyclopropyl phenyl ketone features a carbonyl group (C=O) bonded to a cyclopropyl ring (three-membered carbon ring) on one side and a phenyl group (six-membered aromatic ring) on the other. The key features of its structure include:
Strain: The cyclopropyl ring is inherently strained due to the bond angles deviating significantly from the ideal 109.5° for sp³ hybridized carbons. This strain can influence reactivity [].
Conjugation: The phenyl ring can participate in conjugation with the carbonyl group, affecting electron distribution and reactivity [].
Chemical Reactions Analysis
Synthesis
Cyclopropyl phenyl ketone can be synthesized through various methods, including the Friedel-Crafts acylation reaction between cyclopropane and benzoyl chloride [].
Wittig Reaction: Cyclopropyl phenyl ketone can be used as a starting material for the synthesis of α-cyclopropylstyrene through the Wittig reaction with a suitable phosphonium ylide [].
(Z)-Titanium Enolate Formation: This compound can act as a precursor for the generation of (Z)-titanium enolates, which are valuable intermediates in organic synthesis, via a TiCl₄-n-Bu₄NI mediated ring-opening reaction [].
Note
Specific reaction conditions and detailed mechanisms may vary depending on the chosen method.
Physical And Chemical Properties Analysis
Molecular Formula: C₁₀H₁₀O
Molecular Weight: 146.19 g/mol []
Physical State: Clear colorless to yellow liquid []
Melting Point: 7-9 °C (lit.) []
Boiling Point: 121-123 °C/15 mmHg (lit.) []
Density: 1.058 g/mL at 25 °C (lit.) []
Refractive Index: n²⁰/D 1.553 (lit.) []
Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol [].
Toxicity: Data on specific toxicity is limited. However, as a general precaution, organic compounds should be handled with appropriate gloves and ventilation due to potential irritation or unknown health effects [].
Storage and Handling: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and heat sources. Wear appropriate personal protective equipment (PPE) while handling [].
Synthesis of α-cyclopropylstyrene: This compound is obtained through the Wittig reaction, a widely used method for forming alkenes. CPK reacts with a Wittig reagent in the presence of a suitable base to yield α-cyclopropylstyrene []. This specific alkene finds applications in polymer chemistry and the development of new pharmaceuticals [].
(Z)-Titanium enolate formation: CPK serves as a starting material for the generation of (Z)-titanium enolates, which are reactive intermediates utilized in various organic synthesis reactions. This process involves the treatment of CPK with a combination of titanium tetrachloride and tetrabutylammonium iodide, leading to the formation of the desired enolate []. These enolates are valuable building blocks for the construction of complex organic molecules.
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